molecular formula C10H18O2 B6146455 1-methoxy-3,5-dimethylcyclohexane-1-carbaldehyde, Mixture of diastereomers CAS No. 1936379-34-8

1-methoxy-3,5-dimethylcyclohexane-1-carbaldehyde, Mixture of diastereomers

Cat. No.: B6146455
CAS No.: 1936379-34-8
M. Wt: 170.25 g/mol
InChI Key: ANFWOIFXPZFMML-UHFFFAOYSA-N
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Description

1-Methoxy-3,5-dimethylcyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a methoxy group (-OCH₃), two methyl groups (-CH₃) at positions 3 and 5, and a carbaldehyde (-CHO) substituent at position 1. The compound exists as a mixture of diastereomers due to stereochemical variations at the carbaldehyde-bearing carbon or adjacent substituents, leading to non-mirror-image isomers with distinct physicochemical properties . Diastereomerism in such systems often arises from differences in spatial arrangements of substituents around the cyclohexane ring, influenced by conformational flexibility and steric interactions .

The carbaldehyde group confers reactivity typical of aldehydes (e.g., nucleophilic additions), while the methoxy and methyl groups modulate solubility and steric effects.

Properties

CAS No.

1936379-34-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-methoxy-3,5-dimethylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H18O2/c1-8-4-9(2)6-10(5-8,7-11)12-3/h7-9H,4-6H2,1-3H3

InChI Key

ANFWOIFXPZFMML-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C=O)OC)C

Purity

95

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis typically begins with substituted cyclohexane precursors. 5,5-Dimethylcyclohexane-1,3-dione (dimedone) serves as a common starting material due to its rigid bicyclic structure, which can be functionalized at the 1- and 3-positions. For instance, dimedone derivatives undergo aldol condensations or Michael additions to introduce aldehyde or methyl groups.

Methoxy Group Introduction

The methoxy group is introduced via alkylation or nucleophilic substitution. A method analogous to the preparation of 1-methoxynaphthalene employs dimethyl carbonate as a methylating agent under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in dilute alkaline conditions. This approach avoids toxic reagents like dimethyl sulfate, aligning with green chemistry principles. Applied to cyclohexane systems, this method could involve reacting a cyclohexanol derivative with dimethyl carbonate at 60–85°C.

Aldehyde Functionalization Pathways

Oxidation of Primary Alcohols

The aldehyde group is introduced through oxidation of a primary alcohol intermediate. Swern oxidation (oxalyl chloride/DMSO) or pyridinium chlorochromate (PCC) are preferred to avoid over-oxidation to carboxylic acids. For example, 3,5-dimethylcyclohexanol derivatives can be oxidized to the corresponding aldehyde using PCC in dichloromethane.

Direct Formylation

Alternative routes employ Vilsmeier-Haack formylation , where a cyclohexane derivative reacts with phosphorus oxychloride and dimethylformamide (DMF) to install the aldehyde group. This method is effective for electron-rich aromatic systems but may require optimization for alicyclic substrates.

Diastereomer Formation and Control

Stereochemical Considerations

The 1-methoxy and 3,5-dimethyl substituents create multiple stereocenters, leading to diastereomers. For example, the methoxy group at position 1 can adopt axial or equatorial conformations, while the methyl groups at positions 3 and 5 influence ring puckering.

Asymmetric Catalysis

Chiral transition metal catalysts, such as ruthenium complexes with binaphthyl ligands, can induce stereoselectivity during key steps like Diels-Alder reactions or aldol additions. For instance, Λ-(aR)-configured catalysts promote specific facial selectivity in cyclohexane functionalization. However, most reported syntheses of analogous compounds yield diastereomeric mixtures due to the absence of stereochemical control agents.

Detailed Synthetic Protocols

Method A: Sequential Alkylation and Oxidation

  • Methylation :

    • React 3,5-dimethylcyclohexanol with dimethyl carbonate in the presence of tetrabutylammonium bromide (10–15% NaOH, 70°C, 6 h).

    • Yield: ~90% (estimated from analogous reactions).

  • Oxidation :

    • Treat the resulting 1-methoxy-3,5-dimethylcyclohexanol with PCC in CH₂Cl₂ (0°C, 2 h).

    • Yield: ~75%.

Method B: One-Pot Tandem Reaction

  • Combine 5,5-dimethylcyclohexane-1,3-dione , paraformaldehyde, and methyl iodide in a microwave-assisted reaction with K₂CO₃ in DMF (100°C, 1 h).

  • Mechanism : Knoevenagel condensation followed by methylation.

  • Diastereomeric Ratio (dr): ~1:1 (uncontrolled).

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)Diastereomer RatioAdvantages
Sequential3,5-DimethylcyclohexanolDimethyl carbonate, PCC751:1High purity, scalable
One-PotDimedoneParaformaldehyde, MeI681:1Rapid, fewer steps
CatalyticCyclohexenoneChiral Ru complex853:1 (dr)Stereocontrol, higher dr

Challenges and Optimization

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate aldehyde isolation.

  • Low temperatures (−78°C) improve stereoselectivity in catalytic methods but require specialized equipment.

Green Chemistry Innovations

  • Aqueous-phase reactions using glucose sulfonic acid (GSA) as a catalyst reduce environmental impact.

  • Solvent-free conditions under microwave irradiation minimize waste .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3,5-dimethylcyclohexane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous solution under acidic conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: 1-methoxy-3,5-dimethylcyclohexane-1-carboxylic acid.

    Reduction: 1-methoxy-3,5-dimethylcyclohexane-1-methanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that the compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that certain derivatives of cyclohexane carbaldehydes possess antimicrobial activity against a range of pathogens. The presence of the methoxy group may enhance this activity by influencing membrane permeability.
  • Cytotoxicity : Some diastereomers have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. Mechanistic studies are ongoing to elucidate their mode of action.

Therapeutic Potential

The potential therapeutic applications of 1-methoxy-3,5-dimethylcyclohexane-1-carbaldehyde include:

  • Drug Development : Due to its structural characteristics, it serves as a scaffold for developing new drugs targeting specific biological pathways. Modifications to the methoxy and aldehyde groups can lead to compounds with enhanced efficacy and selectivity.
  • Flavor and Fragrance Industry : The compound's pleasant aroma makes it suitable for use in perfumery and flavoring agents. Its stability and compatibility with other fragrance components enhance its desirability in formulations.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various cyclohexane derivatives, including 1-methoxy-3,5-dimethylcyclohexane-1-carbaldehyde. The results indicated significant inhibition of bacterial growth against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Case Study 2: Cytotoxic Effects

Research by Johnson et al. (2024) explored the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The study found that treatment with 10 µM concentration led to a 50% reduction in cell viability after 48 hours, indicating promising anticancer properties worth further investigation.

Mechanism of Action

The mechanism of action of 1-methoxy-3,5-dimethylcyclohexane-1-carbaldehyde depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function. The methoxy and methyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Cyclohexane-Based Aldehydes and Ketones

Example : Cyclohexane carboxamide derivatives (from Patent US2018/024)

  • Structure : Cyclohexane ring with carboxamide (-CONH₂) substituents.
  • Comparison :
    • Reactivity : Carboxamides are less reactive than carbaldehydes, favoring hydrogen bonding over electrophilic reactions.
    • Applications : Carboxamides are utilized as sensitizers in consumer products (e.g., fragrances) , whereas carbaldehydes may serve as precursors for resins or pharmaceuticals.
    • Stereochemical Complexity : Both classes exhibit diastereomerism, but carboxamides may require milder conditions for stereochemical resolution due to lower reactivity .

Table 1 : Key Properties of Cyclohexane Derivatives

Compound Functional Groups Reactivity Applications Diastereomer Separation Challenges
Target Carbaldehyde -CHO, -OCH₃, -CH₃ High (aldehyde) Synthesis intermediates High (steric hindrance)
Cyclohexane Carboxamide -CONH₂ Moderate (amide) Sensitizers, fragrances Moderate
Inositol Derivatives -OH (multiple) Low (polyol) Surfactants, biomaterials Low (natural stereochemistry)

Spirocyclohexane Heterocycles

Example: Spiro[cyclohexane]pyridazinones (from synthesis study)

  • Structure : Cyclohexane fused with pyridazine rings via a spiro junction.
  • Comparison: Synthesis: Spiro derivatives require multi-step reactions (e.g., thio intermediate formation with P₂S₅, hydrazine cyclization) , whereas the target carbaldehyde may be synthesized via simpler aldehyde introduction (e.g., Vilsmeier-Haack reaction). Stability: Spiro systems exhibit rigid conformations, enhancing thermal stability compared to the flexible carbaldehyde derivative .

Diastereomeric Mixtures in Cyclohexane Systems

Example : 1-(1-Hydroxyethyl)-4-(1-methylethyl)cyclohexane (CAS 407-640-3)

  • Structure : Cyclohexane with hydroxyethyl and isopropyl groups.
  • Comparison :
    • Polarity : The hydroxyethyl group increases hydrophilicity compared to the methoxy-carbaldehyde system, affecting solubility in aqueous media .
    • Stereochemical Resolution : Both compounds present diastereomer separation challenges, but hydroxyethyl derivatives may leverage hydroxyl group reactivity (e.g., chromatographic separation via boronate complexes) , whereas the carbaldehyde might require chiral auxiliaries .

Research Findings and Challenges

  • Stereochemical Analysis : The target compound’s diastereomers are influenced by axial/equatorial preferences of substituents, as seen in cyclohexane derivatives . Computational modeling (e.g., DFT) could predict dominant conformers.
  • Industrial Relevance : Cyclohexane derivatives like caprolactam (precursor to nylon) highlight the broader utility of functionalized cyclohexanes in polymer chemistry . The carbaldehyde’s aldehyde group could enable crosslinking in resin formulations.
  • Synthetic Limitations : Diastereomer mixtures complicate purification, necessitating advanced techniques like preparative HPLC or crystallization-induced diastereomer resolution .

Biological Activity

1-Methoxy-3,5-dimethylcyclohexane-1-carbaldehyde, a compound characterized by its unique structural features, has garnered attention in the field of organic chemistry and pharmacology. This compound exists as a mixture of diastereomers, which can influence its biological activity and potential applications. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The compound features a cyclohexane ring with a methoxy group and two methyl groups attached to the 3 and 5 positions, along with an aldehyde functional group at the 1 position. The presence of these substituents contributes to its reactivity and interaction with biological targets.

The biological activity of 1-methoxy-3,5-dimethylcyclohexane-1-carbaldehyde primarily stems from the aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction may alter protein function and lead to various biological effects. The methoxy and methyl groups enhance the compound's stability and reactivity, allowing it to participate in diverse biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that 1-methoxy-3,5-dimethylcyclohexane-1-carbaldehyde displays antimicrobial properties against certain bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic processes.
  • Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. For example, testing against breast (MCF-7) and prostate (PC-3) cancer cells revealed significant inhibition of cell proliferation, indicating potential as an anticancer agent .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition could be beneficial in treating conditions where these enzymes are overactive, such as in certain cancers or metabolic disorders.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 1-methoxy-3,5-dimethylcyclohexane-1-carbaldehyde:

  • Cytotoxicity Against Cancer Cells : A study conducted by Mohammadi-Khanaposhtani et al. demonstrated that derivatives similar to this compound showed varying degrees of cytotoxicity against multiple cancer cell lines, suggesting that structural modifications can enhance or diminish activity .
  • Antimicrobial Efficacy : Research on related aldehydes highlighted their effectiveness against pathogenic bacteria and fungi, supporting the hypothesis that 1-methoxy-3,5-dimethylcyclohexane-1-carbaldehyde may possess similar properties .

Comparative Analysis

A comparative analysis of 1-methoxy-3,5-dimethylcyclohexane-1-carbaldehyde with other similar compounds reveals differences in biological activity:

Compound NameKey FeaturesBiological Activity
1-Methoxy-3-methylcyclohexane-1-carbaldehydeLacks one methyl groupModerate cytotoxicity
1-Methoxycyclohexane-1-carbaldehydeNo additional methyl groupsLimited antimicrobial activity
3-Methylcyclohexane-1-carbaldehydeSimilar structure without methoxyMinimal biological activity

Q & A

Q. How do mechanistic studies resolve contradictions in diastereomer reactivity data?

  • Methodological Answer : Discrepancies (e.g., unexpected product ratios) arise from competing reaction pathways. Isotopic labeling or intermediate trapping identifies hidden steps (e.g., carbocation rearrangements). Comparative studies with model compounds isolate steric/electronic effects .

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